methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C₄H₄N₄O₄. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a nitro group at the 5-position and a carboxylate ester group at the 4-position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 5-nitro-1,2,3-triazole-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction typically requires refluxing the mixture under acidic conditions to achieve the desired esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form more reactive intermediates.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino-triazole derivatives.
Substitution: Formation of amide or alcohol derivatives.
Scientific Research Applications
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar structural features but different substitution patterns.
5-Nitro-1,2,3-2H-triazole: A related compound with a nitro group but lacking the ester functionality
Uniqueness
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is unique due to the combination of the nitro and ester groups on the triazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
1. Overview of Triazole Compounds
Triazoles are five-membered heterocycles that contain three nitrogen atoms. They can be categorized into two types: 1,2,3-triazoles and 1,2,4-triazoles. Triazole derivatives are known for their broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The unique structural characteristics of triazoles allow for the incorporation of various substituents, enhancing their pharmacological profiles.
2. Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general reaction pathway includes:
- Step 1 : Formation of the triazole ring via cycloaddition reactions.
- Step 2 : Introduction of the nitro group at the 5-position.
- Step 3 : Carboxylation at the 4-position followed by methyl esterification.
This synthetic route allows for the generation of the compound in moderate to high yields depending on reaction conditions .
3.1 Antimicrobial Properties
This compound exhibits notable antimicrobial activity against a variety of pathogens. Studies indicate that compounds with a triazole core show effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
3.2 Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
A549 (Lung Cancer) | 30 |
HeLa (Cervical Cancer) | 20 |
These results indicate a promising potential for further development as an anticancer agent .
3.3 Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects. In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6 following administration . This suggests potential therapeutic applications in treating inflammatory diseases.
4. Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Case Study 1 : A study published in Frontiers in Molecular Biosciences highlighted the compound's antibacterial properties against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations lower than those required for conventional antibiotics .
Case Study 2 : Another research article focused on its anticancer potential where this compound was tested against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways .
5. Conclusion
This compound is a promising compound with diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Its unique chemical structure allows for substantial modifications that could enhance its efficacy and broaden its application in pharmaceuticals. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic uses.
Properties
IUPAC Name |
methyl 5-nitro-2H-triazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-12-4(9)2-3(8(10)11)6-7-5-2/h1H3,(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOGVAWHFFOYNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245722 | |
Record name | Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524036-06-4 | |
Record name | Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524036-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.